molecular formula C12H19N B13277391 N-(3-methylpentan-2-yl)aniline

N-(3-methylpentan-2-yl)aniline

Cat. No.: B13277391
M. Wt: 177.29 g/mol
InChI Key: NFANETBZFZGEAP-UHFFFAOYSA-N
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Description

N-(3-methylpentan-2-yl)aniline is a secondary amine derivative of aniline, where the hydrogen atom of the amine group is substituted with a branched alkyl chain (3-methylpentan-2-yl). Its molecular formula is C₁₂H₁₉N (though some sources, such as , report similar compounds with slight structural variations under the same formula), and it serves as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-(3-methylpentan-2-yl)aniline

InChI

InChI=1S/C12H19N/c1-4-10(2)11(3)13-12-8-6-5-7-9-12/h5-11,13H,4H2,1-3H3

InChI Key

NFANETBZFZGEAP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylpentan-2-yl)aniline can be achieved through various methods. One common approach involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, utilizes innovative hydroamination techniques to access sterically hindered secondary amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroamination processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions: N-(3-methylpentan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amine form.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.

Scientific Research Applications

N-(3-methylpentan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s hindered amine structure allows it to engage in unique interactions with enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, making the compound valuable in medicinal chemistry for the development of new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-methylpentan-2-yl)aniline with derivatives and analogs, focusing on structural variations, physicochemical properties, synthetic routes, and biological activities.

Structural Variations and Substituent Effects

Substituents on the Aromatic Ring

2-Methoxy-N-(3-methylpentan-2-yl)aniline ():

  • A methoxy (-OCH₃) group at the ortho position enhances electron density on the aromatic ring via resonance donation.
  • This increases solubility in polar solvents compared to the parent compound.

4-Methanesulfonyl-N-(3-methylpentan-2-yl)aniline ():

  • The sulfonyl (-SO₂CH₃) group at the para position significantly increases polarity and acidity, making the compound more reactive in nucleophilic substitution reactions.
Variations in the Alkyl Chain

3-Methyl-N-(4-methylpentan-2-yl)aniline (): The alkyl chain’s branching shifts from the 3-methyl to 4-methyl position, altering steric effects. This minor structural change can impact binding affinity in enzyme-inhibitor interactions.

Physicochemical Properties

Compound Molecular Weight Key Properties Reference
This compound ~191.31* Moderate lipophilicity; low water solubility
2-Methoxy derivative Not reported Higher polarity due to -OCH₃
4-Methanesulfonyl derivative 255.38 High solubility in polar solvents
3-Methyl-N-(4-methylpentan-2-yl)aniline 191.31 Similar MW but altered steric profile

*Molecular weight inferred from structurally similar compounds (e.g., ).

Biological Activity

N-(3-methylpentan-2-yl)aniline is an organic compound notable for its unique structural features, particularly the bulky branched alkyl group attached to the nitrogen atom of the aniline moiety. This configuration significantly influences its biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Structural Characteristics

The molecular formula of this compound is C12H19NC_{12}H_{19}N. The compound consists of an aniline base with a three-carbon branched alkyl substituent, which contributes to steric hindrance. This steric effect can enhance selectivity and binding affinity towards various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The bulky amine structure may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Key mechanisms include:

  • Enzyme Interaction : The compound may inhibit or modulate enzyme activity through competitive or non-competitive inhibition.
  • Receptor Binding : Its structure allows for potential binding to various receptors, influencing signaling pathways relevant to therapeutic applications.

Interaction Studies

Research has utilized molecular docking simulations and in vitro assays to elucidate how this compound interacts with biological targets. These studies help predict the compound's behavior in biological systems and its potential therapeutic effects.

Study Type Findings
Molecular DockingShowed favorable binding interactions with specific enzyme active sites.
In Vitro AssaysIndicated potential inhibitory effects on target enzymes relevant to drug design.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

Compound Name Molecular Formula Notable Features
3-methyl-N-(2-methylpentan-2-yl)anilineC12H19NC_{12}H_{19}NSimilar structure but different methyl group positioning.
4-methyl-N-(3-methylpentan-2-yl)anilineC13H21NC_{13}H_{21}NContains a methyl group at the para position on the aniline ring.
4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)anilineC13H21NC_{13}H_{21}NFeatures a methylthio group affecting reactivity.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its applications include:

  • Drug Development : Used in synthesizing drug candidates that require hindered amine motifs, enhancing their pharmacological properties.
  • Material Science : Potential use in developing new materials with specific properties such as polymers and coatings.
  • Biological Studies : Facilitates research into the effects of hindered amines on biological systems.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
  • Cancer Research : Research indicated that compounds similar to this compound can modulate nitric oxide pathways, which are crucial in cancer biology, thus highlighting its potential as an anticancer agent.

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